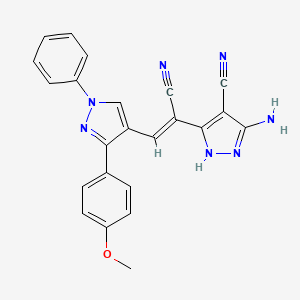

![molecular formula C25H20FN3O2 B2354369 3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-88-0](/img/structure/B2354369.png)

3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

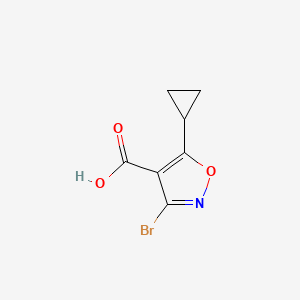

The compound “3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic system containing a pyrazole ring fused with a quinoline. The molecule also contains fluorophenyl, methoxy, and methoxybenzyl substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

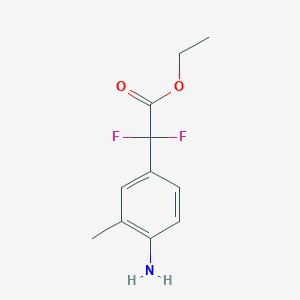

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could influence the electronic distribution and polarity of the molecule. The methoxy groups could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The fluorophenyl group could undergo electrophilic aromatic substitution, while the methoxy groups could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom and the methoxy groups could affect these properties .Scientific Research Applications

Synthesis and Transformations

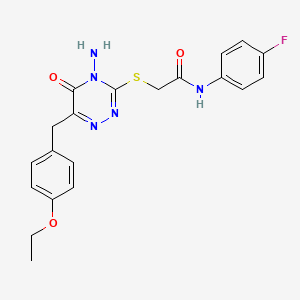

Quinoline derivatives, including pyrazolo[4,3-c]quinoline analogs, are synthesized through various chemical reactions, offering potential as efficient fluorophores. These compounds are widely used in biochemistry and medicine to study biological systems due to their fluorescence properties. For instance, the synthesis and transformations of quinoline derivatives have been explored to develop new compounds with potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).

Pharmaceutical Applications

Quinoline derivatives are investigated for their pharmaceutical applications, including their potential as ligands for various receptors. The synthesis of novel pyrazolo[4,3-c]quinoline derivatives has been reported, showcasing their relevance in developing potential ligands for the estrogen receptor (Kasiotis, Fokialakis, & Haroutounian, 2006). These compounds are vital for creating new therapeutic agents targeting specific receptors.

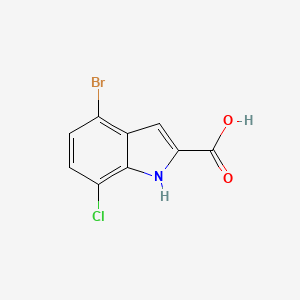

Antitubercular Activity

Some quinoline derivatives demonstrate significant antitubercular activity. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogs have been synthesized and evaluated for their in vitro antimycobacterial activity, highlighting the therapeutic potential of quinoline derivatives against tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Photoluminescence Applications

The synthesis of photoluminescent compounds, such as 5,8-diaryl quinoxaline derivatives, demonstrates the use of quinoline derivatives in developing materials for luminescence applications. These compounds are explored for their electrochemical and photophysical properties, offering insights into their potential use in light-emitting devices (Mancilha, Neto, Lopes, Moreira, Quina, Gonçalves, & Dupont, 2006).

Viscosity-Sensitive Fluorescent Probes

Quinoline derivatives are also developed as viscosity-sensitive fluorescent probes. The design and synthesis of substituted 2-phenylbenzo[g]quinoxaline derivatives have been investigated, showing their potential in viscosity detection and the importance of substituted groups in enhancing fluorescence response to viscosity changes (Wang, Shi, Jia, Chen, & Ma, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2/c1-30-19-9-3-16(4-10-19)14-29-15-22-24(17-5-7-18(26)8-6-17)27-28-25(22)21-13-20(31-2)11-12-23(21)29/h3-13,15H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZSPAUQLSTGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)